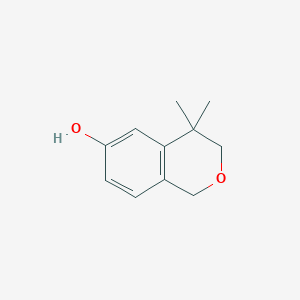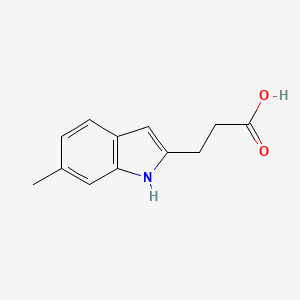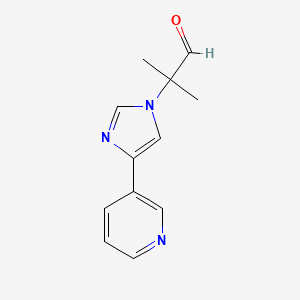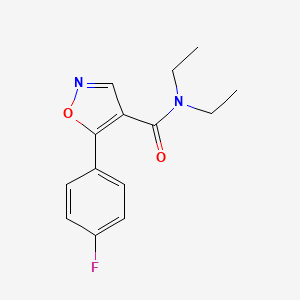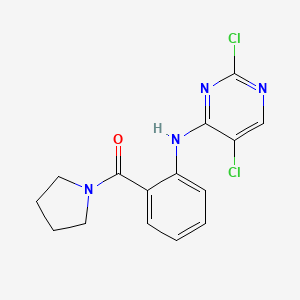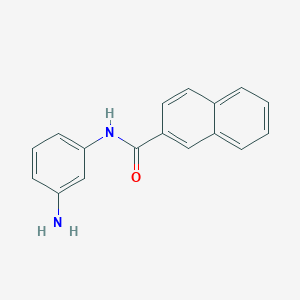![molecular formula C17H28O3Si B8335018 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde](/img/structure/B8335018.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C15H24O3Si. This compound is characterized by the presence of a benzaldehyde group substituted with a tert-butyl dimethylsilyl (TBDMS) protected ethoxy group. It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is protected using TBDMS-Cl and imidazole in anhydrous dichloromethane.
Formation of the Protected Aldehyde: The resulting product is then reacted with 2-bromoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzoic acid.
Reduction: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in oxidation reactions, the aldehyde group is the primary reactive site, while in substitution reactions, the TBDMS group is targeted.
相似化合物的比较
Similar Compounds
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]benzaldehyde: Similar structure but without the dimethyl groups on the benzene ring.
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the dimethyl-substituted benzaldehyde group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C17H28O3Si |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-13-10-15(12-18)11-14(2)16(13)19-8-9-20-21(6,7)17(3,4)5/h10-12H,8-9H2,1-7H3 |
InChI 键 |
HLIVDDATWNATGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCCO[Si](C)(C)C(C)(C)C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Indolyl)hydrazino]propanenitrile](/img/structure/B8334937.png)
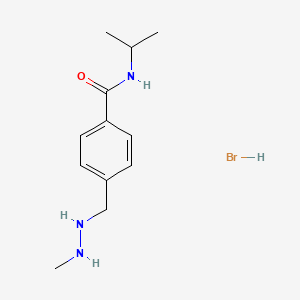
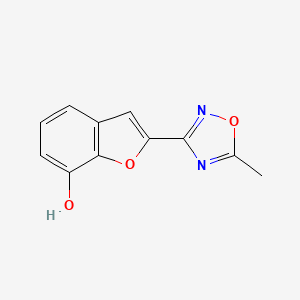
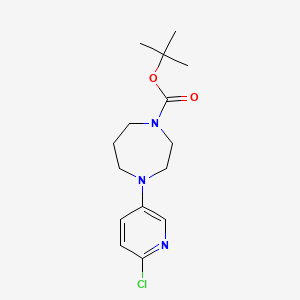
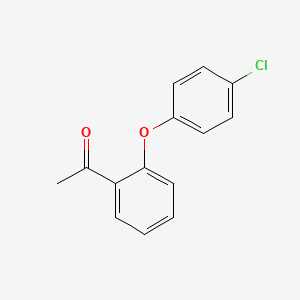

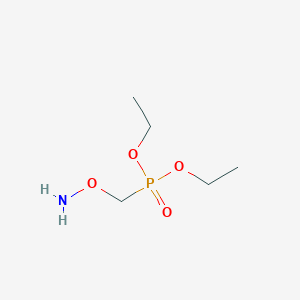
![4-[(1H-Benzotriazole-5-carbonyl)amino]benzoic acid methyl ester](/img/structure/B8334995.png)
